molecular formula C3H6N2O2 B1199061 N-Nitroso-1,3-oxazolidine CAS No. 39884-52-1

N-Nitroso-1,3-oxazolidine

Cat. No.: B1199061
CAS No.: 39884-52-1
M. Wt: 102.09 g/mol
InChI Key: RJIPASZIRLEOEO-UHFFFAOYSA-N
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Description

N-Nitroso-1,3-oxazolidine is a chemical compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, with a nitroso group attached to the nitrogen atom. Nitrosamines, including this compound, are often scrutinized due to their presence in various industrial and consumer products, as well as their implications in health and safety regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-1,3-oxazolidine can be synthesized through the nitrosation of 1,3-oxazolidine. This process typically involves the reaction of 1,3-oxazolidine with nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions . The reaction proceeds via the formation of an intermediate nitrosyl cation, which subsequently reacts with the 1,3-oxazolidine to form the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitrosation reactions under stringent safety and environmental controls to minimize the release of nitrosamines and their precursors .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Nitroso-1,3-oxazolidine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Nitrosodiethanolamine
  • N-Nitroso-5-methyl-1,3-oxazolidine
  • N-Nitrosodimethylamine
  • N-Nitrosomorpholine

Comparison: N-Nitroso-1,3-oxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. Compared to other nitrosamines, it may exhibit different reactivity and stability profiles, influencing its potential health effects and regulatory considerations .

Properties

IUPAC Name

3-nitroso-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-4-5-1-2-7-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPASZIRLEOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021473
Record name N-Nitroso-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39884-52-1
Record name N-Nitroso-1,3-oxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-1,3-oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitroso-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROSO-1,3-OXAZOLIDINE, N-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VJ5CF7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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